4-氯-3-甲基-2-丁烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

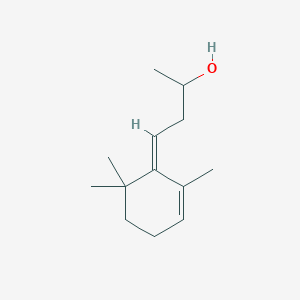

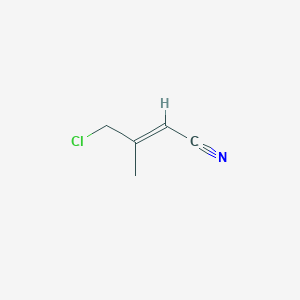

4-Chloro-3-methy-2-butenenitrile, commonly known as CMBC, is an organic compound with a wide range of applications in the scientific and medical fields. CMBC is a colorless liquid with a sweet smell, and is an important intermediate in the production of a variety of organic compounds. Its structure consists of a nitrile group, CH2=C(CN)2, attached to a chlorine atom. CMBC has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used as a reagent for the synthesis of other organic compounds, such as fatty acid esters, nitriles, and lactones.

科学研究应用

电化学还原和膜形成2-丁烯腈通过电还原形成纳米厚的接枝膜,这是与其他乙烯基单体不同的特性,因为它具有微弱酸性氢原子。这个过程导致主要由单体、二聚体和三聚体组成的膜的形成,展示了在电化学环境中独特的行为。碳-镍键的形成是一个显著的结果,为表面接枝的化学提供了见解(Deniau et al., 2006)。

动力学和机理研究采用原位傅里叶变换红外光谱法研究了2-甲基-3-丁烯腈异构化为3-戊烯腈,揭示了零级动力学。该研究详细探讨了分子变化及其发生速率,提供了一个有价值的动力学特征,有助于理解和优化这一转化(Bini et al., 2010)。

表面反应和异构化研究了腈类化合物在半导体表面(如Ge(100)-2x1)上的反应,包括4-氯-3-甲基-2-丁烯腈,揭示了这些反应的选择性和竞争性特性。表面催化异构化的可能性为改变分子结构提供了一条途径,这对材料科学和纳米技术应用可能很重要(Filler et al., 2003)。

安全和危害

Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Chloro-3-methy-2-butenenitrile can be achieved through a multi-step process involving the conversion of readily available starting materials to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the introduction of the chloro group, the addition of the nitrile group, and the selective introduction of the methyl group.", "Starting Materials": [ "Acetone", "Sodium hydroxide", "Chlorine gas", "Acetonitrile", "Methyl magnesium bromide", "Copper(I) iodide", "4-Chloro-3-buten-2-one" ], "Reaction": [ "Step 1: Acetone is treated with sodium hydroxide to form the enolate ion, which is then reacted with chlorine gas to introduce the chloro group at the β-position. This yields 4-chloro-3-buten-2-one.", "Step 2: The 4-chloro-3-buten-2-one is then treated with acetonitrile in the presence of a base to introduce the nitrile group at the α-position. This yields 4-chloro-3-butenenitrile.", "Step 3: The 4-chloro-3-butenenitrile is then treated with methyl magnesium bromide in the presence of copper(I) iodide to selectively introduce the methyl group at the γ-position. This yields 4-Chloro-3-methy-2-butenenitrile, the final product." ] } | |

CAS 编号 |

4450-34-4 |

分子式 |

C5H6ClN |

分子量 |

115.56 g/mol |

IUPAC 名称 |

4-chloro-3-methylbut-2-enenitrile |

InChI |

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |

InChI 键 |

BSJPXSSFMNEOQV-UHFFFAOYSA-N |

SMILES |

CC(=CC#N)CCl |

规范 SMILES |

CC(=CC#N)CCl |

同义词 |

4-Chlor-3-methyl-crotononitril; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)